4,6-dimethoxy-2,3-diphenyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
91107-10-7 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4,6-dimethoxy-2,3-diphenyl-1H-indole |
InChI |
InChI=1S/C22H19NO2/c1-24-17-13-18-21(19(14-17)25-2)20(15-9-5-3-6-10-15)22(23-18)16-11-7-4-8-12-16/h3-14,23H,1-2H3 |
InChI Key |
WMNWZYSXUHFUHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dimethoxy 2,3 Diphenyl 1h Indole and Its Analogues
Direct Synthesis of 4,6-Dimethoxy-2,3-Diphenyl-1H-Indole
The direct construction of the this compound scaffold has been effectively achieved through adaptations of classical indole (B1671886) syntheses, which are tailored to accommodate the specific precursors required for this substitution pattern.
Application of Modified Bischler Indole Synthesis and Related Rearrangements
The Bischler indole synthesis is a robust method for preparing indoles, typically involving the acid-catalyzed cyclization of an α-arylamino-ketone. The synthesis of this compound can be accomplished through a reaction that is mechanistically related to the Bischler synthesis. This approach involves the reaction of an appropriately substituted aniline (B41778) with an α-hydroxyketone, such as benzoin (B196080), in the presence of an acid catalyst.
The reaction proceeds through the initial formation of an aminoketone intermediate from the aniline and the ketone. In the presence of acid, this intermediate undergoes cyclization and subsequent dehydration to form the aromatic indole ring. The use of benzoin as a precursor for the 2,3-diphenyl substitution pattern is a key modification of the traditional Bischler method, which often employs α-haloketones. This specific adaptation allows for the direct installation of the two phenyl groups at the C2 and C3 positions of the indole core.
Reactant Precursors and Optimized Reaction Conditions
The successful synthesis of this compound relies on the careful selection of precursors and optimization of reaction conditions to ensure high yield and purity. The primary reactants are 3,5-dimethoxyaniline (B133145), which provides the benzene (B151609) portion of the indole with the desired methoxy (B1213986) substitution pattern, and benzoin, which serves as the precursor for the 2,3-diphenyl-substituted pyrrole (B145914) ring.
A reported one-step synthesis involves the reaction of 3,5-dimethoxyaniline with benzoin. The reaction is conducted in the presence of aniline and acetic acid, with the mixture being heated under reflux. This process has been shown to produce 4,6-dimethoxy-2,3-diphenylindole in a 63% yield. The acetic acid acts as the catalyst for the cyclization and dehydration steps, characteristic of the Bischler synthesis mechanism.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 3,5-Dimethoxyaniline | Benzoin | Aniline, Acetic Acid | Reflux | This compound | 63% |
Advanced Indole Synthesis Strategies Applicable to Substituted Indoles
Beyond the direct synthesis of a specific analogue, a wide array of advanced synthetic strategies have been developed for the construction of the indole nucleus. These methods offer versatility and can be adapted for the synthesis of various substituted indoles, including complex methoxy- and phenyl-substituted derivatives.
Classical and Modern Named Reactions (e.g., Fischer, Leimgruber-Batcho, Bartoli, Larock)
Several named reactions are cornerstones of indole synthesis, each with a unique mechanism and scope. thermofisher.com
Fischer Indole Synthesis : This is one of the oldest and most widely used methods, involving the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole. wikipedia.orgscienceinfo.com This method is highly versatile for producing a variety of substituted indoles. thermofisher.combyjus.com
Leimgruber-Batcho Indole Synthesis : This two-step method is a popular alternative to the Fischer synthesis, particularly for indoles unsubstituted at the C2 and C3 positions. It begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization of the nitro group to form the indole ring. wikipedia.orgclockss.org The mild reaction conditions and the commercial availability of many ortho-nitrotoluenes make this a highly practical approach. wikipedia.org
Bartoli Indole Synthesis : This reaction provides an efficient route to 7-substituted indoles, which can be difficult to access via other methods. wikipedia.orgingentaconnect.com It involves the reaction of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com The presence of a sterically bulky ortho substituent is often necessary for the key acs.orgacs.org-sigmatropic rearrangement to occur. wikipedia.orgjk-sci.com
Larock Indole Synthesis : A powerful palladium-catalyzed heteroannulation reaction, the Larock synthesis constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. nih.govwikipedia.org This method is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of complex, polysubstituted indoles with high regioselectivity. nih.govub.edu
| Reaction Name | Key Precursors | General Mechanism | Key Advantages |
|---|---|---|---|
| Fischer | Aryl hydrazine (B178648), Aldehyde/Ketone | acs.orgacs.org-Sigmatropic rearrangement of hydrazone | Highly versatile, widely applicable wikipedia.orgbyjus.com |
| Leimgruber-Batcho | o-Nitrotoluene, DMF-DMA | Enamine formation followed by reductive cyclization | Mild conditions, good for C2/C3-unsubstituted indoles wikipedia.org |
| Bartoli | o-Substituted nitroarene, Vinyl Grignard reagent | Addition, acs.orgacs.org-sigmatropic rearrangement, cyclization | Excellent for 7-substituted indoles wikipedia.orgingentaconnect.com |
| Larock | o-Iodoaniline, Alkyne | Palladium-catalyzed heteroannulation | High versatility and functional group tolerance nih.govwikipedia.org |
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. Catalysts based on palladium, copper, and cobalt are particularly prominent in the synthesis of substituted indoles.
Palladium-Catalyzed Reactions : Palladium catalysts are widely used in C-H activation and cross-coupling reactions to form the indole core. researchgate.net The Larock indole synthesis is a prime example. rsc.org Other palladium-catalyzed methods include the intramolecular cyclization of o-alkynylanilines and various coupling strategies (e.g., Suzuki, Sonogashira) on pre-functionalized indole precursors to build molecular complexity. mdpi.comnih.gov
Copper-Catalyzed Reactions : Copper catalysts, being more economical than palladium, have gained significant attention. They are effective in promoting tandem reactions, such as Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling, to synthesize multisubstituted indoles from simple enamines and aryl iodides. acs.orggaylordchemical.comorganic-chemistry.org The Castro-Stephens reaction, an early example, uses copper acetylides to synthesize 2-substituted indoles. researchgate.net
Cobalt-Catalyzed Reactions : Cobalt, an earth-abundant metal, is emerging as a sustainable alternative to precious metals. Cobalt catalysts have been successfully employed in C-H activation and functionalization reactions to construct the indole nucleus. chemistryviews.orgrsc.org For instance, cobalt(III)-catalyzed oxidative annulation of N-arylureas with internal alkynes provides a novel route to diverse indole structures under mild conditions. nih.gov
Green Chemistry Approaches in Indole Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for indole synthesis. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. ingentaconnect.comresearchgate.net
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govingentaconnect.com Many classical indole syntheses, including the Fischer, Bischler, and Madelung reactions, have been adapted to microwave-assisted, often solvent-free, conditions, making them more efficient and environmentally friendly. ingentaconnect.comorganic-chemistry.orgsciforum.net
Synthesis in Green Solvents : Replacing traditional volatile organic solvents with greener alternatives like water or ethanol (B145695) is a key green chemistry strategy. The Fischer indole synthesis, for example, has been successfully performed in water, which simplifies product isolation and reduces the environmental impact of the process. rsc.orgrsc.org
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. acs.org Various MCRs have been designed for the rapid assembly of complex indole scaffolds, offering high atom economy and operational simplicity. nih.govnih.gov For instance, an Ugi multicomponent reaction followed by an acid-induced cyclization provides a sustainable, metal-free route to indole derivatives in ethanol. rsc.org
Intramolecular Cycloaddition Strategies for Indole Core Assembly
Intramolecular cycloaddition reactions represent a powerful and convergent approach for the construction of the indole nucleus, often allowing for the rapid assembly of complex polycyclic systems from acyclic precursors. nih.gov These strategies involve the formation of two new bonds in a single step, leading to the bicyclic indole ring system with a high degree of stereocontrol. Various classes of intramolecular cycloadditions have been successfully employed for the synthesis of substituted indoles and indolines.
One of the most prominent strategies is the intramolecular [4+2] cycloaddition, or Diels-Alder reaction. organicreactions.orgresearchgate.net In this approach, a molecule containing both a diene and a dienophile moiety, tethered by a suitable chain, undergoes a thermally or Lewis acid-catalyzed cyclization to form the indole core. A notable example involves the reaction of ynamides with conjugated enynes. nih.govacs.org The substrates for these cycloadditions can be readily assembled, and upon heating, they afford substituted indolines which can then be oxidized to the corresponding indoles. nih.gov The versatility of this method allows for the synthesis of indoles with diverse substitution patterns on the carbocyclic ring. nih.govacs.org
Another significant intramolecular cycloaddition strategy involves the use of azides. For instance, the thermal, photochemical, or copper-mediated cascade cyclizations of 1-(2-azidophenyl)-3-alkenylallenes can produce cyclopentennelated indole products. nih.govacs.org This method proceeds through the formation of complex intermediates and can be highly regioselective depending on the reaction conditions. nih.gov
Furthermore, the generation of nitrene intermediates from azides can lead to the formation of the indole ring via C-H insertion. Functionalized indoles and tryptophan derivatives have been synthesized from stannylated alkenes and o-iodoanilines. The key steps involve a Stille coupling, followed by azidation and photochemical nitrene generation, which results in the cyclization to form the heterocyclic ring system. rsc.orgnih.gov
While these intramolecular cycloaddition strategies offer elegant and efficient pathways to a wide array of indole derivatives, their specific application to the synthesis of this compound has not been extensively documented in the scientific literature. However, the principles of these methodologies provide a conceptual framework for potential synthetic routes to this and other complex indole analogues.
Research Findings on Intramolecular Cycloaddition for Indole Synthesis
The following tables summarize key research findings on different intramolecular cycloaddition strategies for the synthesis of the indole core.
Table 1: Intramolecular [4+2] Cycloaddition of Ynamides and Enynes
| Entry | Ynamide Precursor | Enyne Partner | Conditions | Product | Yield (%) | Reference |
| 1 | N-(But-3-yn-1-yl)-4-methyl-N-(prop-1-yn-1-yl)benzenesulfonamide | (E)-1-Iodo-2-phenylethene | Toluene, 110-210 °C | Substituted Indoline | Good | nih.gov |
| 2 | N-(But-3-yn-1-yl)-N-((4-methoxyphenyl)ethynyl)-4-methylbenzenesulfonamide | 1-Iodo-1-cycloheptene | Toluene, 110-210 °C | Substituted Indoline | Good | nih.gov |
| 3 | N-(But-3-yn-1-yl)-N-(cyclohex-1-en-1-ylethynyl)-4-methylbenzenesulfonamide | Bromoacetylene | Toluene, 110-210 °C | Substituted Indoline | Good | acs.org |
Table 2: Intramolecular Cycloaddition of Allenyl Azides
| Entry | Substrate | Conditions | Product | Regioselectivity (2,3-annelated : 1,2-annelated) | Yield (%) | Reference |
| 1 | 1-(2-Azidophenyl)-3-methylbuta-1,2-diene | hv, CuI | 2,3-Cyclopentennelated Indole | High for 2,3-isomer | Varies | nih.gov |
| 2 | 1-(2-Azidophenyl)-4-phenylbuta-1,2-diene | Thermal | Mixture of 1,2- and 2,3-Cyclopentennelated Indoles | Varies | Varies | nih.gov |
| 3 | 1-(2-Azidophenyl)-3-phenylpropa-1,2-diene | hv/CuI | 2,3-Cyclopentennelated Indole | High for 2,3-isomer | Varies | acs.org |
Table 3: Photoinduced Nitrene C-H Insertion for Indole Synthesis
| Entry | Precursor | Reaction Sequence | Product | Yield (%) | Reference |
| 1 | (Z)-2-Iodo-N-(2-(tributylstannyl)allyl)aniline | 1. Azidation 2. Photolysis | 3-Methyl-1H-indole | Not Specified | rsc.org |
| 2 | (E)-Methyl 2-((2-iodophenyl)amino)-3-(tributylstannyl)acrylate | 1. Azidation 2. Photolysis | Methyl 1H-indole-2-carboxylate | Not Specified | nih.gov |
Chemical Reactivity and Functionalization of 4,6 Dimethoxy 2,3 Diphenyl 1h Indole
Regioselective Functionalization of the Indole (B1671886) Core
The strategic placement of substituents onto the indole nucleus is a cornerstone of synthetic chemistry, enabling the modulation of its chemical and biological properties. In the case of 4,6-dimethoxy-2,3-diphenyl-1H-indole, the interplay between the electron-rich benzene (B151609) portion of the indole and the pyrrole (B145914) ring directs the course of chemical transformations.
The presence of two methoxy (B1213986) groups at the C-4 and C-6 positions strongly activates the benzene ring of the indole nucleus towards electrophilic attack. This activation renders the C-7 position particularly nucleophilic, making it the primary site for electrophilic substitution reactions. researchgate.net
A prominent example of this regioselectivity is the Vilsmeier-Haack reaction. ijpcbs.com When 4,6-dimethoxy-2,3-diphenylindole is treated with a Vilsmeier reagent, such as phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF), formylation occurs almost exclusively at the C-7 position. chim.itresearchgate.net This reaction leads to the formation of this compound-7-carbaldehyde. researchgate.net
Furthermore, this indole derivative can undergo the extended Vilsmeier reaction. researchgate.netarkat-usa.org Reacting 4,6-dimethoxy-2,3-diphenylindole with 3-dimethylaminopropenal and phosphoryl chloride results in the formation of trans-3-(4,6-dimethoxy-2,3-diphenylindol-7-yl)propen-1-al in high yield. arkat-usa.org This reaction introduces a propenal substituent at the C-7 position, providing a versatile synthetic handle for further modifications. researchgate.net
Table 1: Vilsmeier-Haack and Extended Vilsmeier Reactions at the C-7 Position
| Reactant | Reagents | Product | Yield (%) |
|---|---|---|---|
| This compound | POCl₃, DMF | This compound-7-carbaldehyde | High |
While the C-7 position is the most reactive site for electrophilic substitution in 4,6-dimethoxyindoles, the C-2 and C-3 positions of the pyrrole ring also exhibit nucleophilic character and can be functionalized under specific conditions. researchgate.net The presence of bulky phenyl groups at both C-2 and C-3 in this compound, however, introduces significant steric hindrance, which generally directs reactions away from these positions.
In many indole systems, the C-3 position is the most common site for electrophilic attack. samipubco.comnih.gov However, for 2,3-disubstituted indoles, this pathway is blocked. Functionalization at C-2 is also challenging due to the existing phenyl substituent. Direct C-H functionalization at these positions often requires transition-metal catalysis. researchgate.net For instance, catalyst-controlled site-selective C-H functionalization has been demonstrated for 3-acyl indoles, allowing for either C-2 alkylation or a translocation of the acyl group with concomitant C-3 functionalization, though this has not been specifically reported for the title compound. nih.gov
In the absence of the C-2 and C-3 phenyl groups, 4,6-dimethoxyindole (B1331502) itself can undergo electrophilic substitution at C-2 when the C-7 position is blocked or less activated. arkat-usa.org The general reactivity of the indole framework is enhanced by the methoxy groups to such an extent that C-2 and C-3 can become favored sites depending on other substituents and reaction conditions. researchgate.net
The nitrogen atom at the N-1 position of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various substituents. Functionalization at this position can significantly alter the electronic properties and steric environment of the indole, influencing subsequent reactions and biological activity.
Common strategies for N-1 functionalization include alkylation and arylation. Deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), generates an indolide anion which can then react with an electrophile like an alkyl or aryl halide. For example, the related 3-(4-chlorophenyl)-4,6-dimethoxyindole has been N-methylated using methyl iodide and potassium hydroxide in dimethylsulfoxide (DMSO). arkat-usa.org Another study details the reaction of 4,6-dimethoxy-1H-indole with chloroacetic acid, leading to substitution at the N-1 position. samipubco.comsamipubco.com
The choice of solvent can also play a crucial role in directing functionalization. Solvent-mediated regioselective C-6 versus N-1 alkylation has been observed for other 2,3-disubstituted indoles, highlighting the possibility of controlling the site of reaction. nih.gov Introducing a substituent at the N-1 position prevents N-H deprotonation and can influence the regioselectivity of other reactions by altering the electron density distribution in the indole ring.
The two methoxy groups at the C-4 and C-6 positions are powerful electron-donating groups that profoundly influence the chemical reactivity of the indole core. Their primary effect is the significant increase in the electron density of the benzene ring, a phenomenon known as a positive mesomeric effect (+M).
This increased electron density makes the indole nucleus, particularly the benzene portion, highly susceptible to electrophilic aromatic substitution. nih.gov The activating effect is most pronounced at the positions ortho and para to the methoxy groups. In the 4,6-dimethoxy substitution pattern, this leads to a strong activation of the C-5 and C-7 positions. Due to steric hindrance from the peri-position (C-4 methoxy group), the C-7 position becomes the most nucleophilic and, therefore, the preferred site for electrophilic attack. researchgate.net
Derivatization Pathways and Complex Chemical Transformations
The functionalized derivatives of this compound, particularly the C-7 carbaldehyde, serve as key intermediates for further chemical transformations, leading to a wide range of more complex molecules with potential applications.
The 7-carbaldehyde derivative of this compound is a valuable precursor for the synthesis of imines (Schiff bases) and, subsequently, amines. The carbonyl group of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines to form the corresponding C=N double bond of an imine.
For instance, indole carbaldehydes can react with thiosemicarbazides via Schiff base condensation to yield thiosemicarbazone derivatives in high yields. researchgate.net Although not specifically detailed for the 2,3-diphenyl substituted version, this is a general and high-yielding reaction for indole aldehydes. A similar reaction involves the condensation of a thiadiazole derivative of 4,6-dimethoxy-1H-indole with benzaldehyde (B42025) to form a Schiff base, which is then used as a starting material for further reactions. samipubco.comresearchgate.net
Table 2: Representative Synthesis of Imine-type Derivatives from Indole Aldehydes
| Indole Precursor | Amine/Hydrazine (B178648) Reactant | Product Type |
|---|---|---|
| Indole-7-carbaldehyde | Thiosemicarbazides | Thiosemicarbazone |
These imine derivatives can be further transformed. A key reaction is the reduction of the imine double bond to a single bond, which yields the corresponding amine derivative. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This two-step process of imine formation followed by reduction is a standard method for converting aldehydes into secondary amines. While specific examples for the title compound are not extensively documented in the provided search results, this represents a fundamental and predictable derivatization pathway.
Annulation and Formation of Fused Heterocyclic Systems (e.g., Pyrazoles, Isoxazoles, Pyrimidines, Thiadiazoles)
While specific studies on the annulation reactions of this compound are not extensively detailed in the reviewed literature, related studies on 4,6-dimethoxy-1H-indole provide a foundational understanding of the potential for forming fused heterocyclic systems. These studies demonstrate that the activated indole nucleus can serve as a precursor for a variety of heterocyclic structures through multi-step synthetic pathways.
For instance, new heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine (B1678525) derivatives, have been synthesized starting from 4,6-dimethoxy-1H-indole. samipubco.comsamipubco.com A common strategy involves the initial reaction of the indole with chloroacetic acid to form an intermediate, which is then used as a building block for these fused systems. samipubco.comsamipubco.com This intermediate can be further reacted with reagents like urea (B33335) and thiourea (B124793) to produce diazetidin-2-one and diazetidine-2-thione respectively. samipubco.com
Furthermore, the same indole precursor, when combined with thiosemicarbazide, can yield a thiadiazole derivative. samipubco.comsamipubco.com This thiadiazole can then be reacted with benzaldehyde in acetic acid to produce a Schiff base, which serves as a versatile starting material for a range of other heterocyclic compounds through reactions with hydrazine hydrate, phenyl hydrazine, and hydroxylamine (B1172632) hydrochloride, among others. samipubco.comsamipubco.com The research indicates that 4,6-dimethoxy-1H-indole is a viable starting point for novel pyrazole, isoxazole, and pyrimidine compounds. samipubco.comsamipubco.com
The general synthetic approaches for these fused systems are summarized in the table below, based on the reactivity of the parent 4,6-dimethoxy-1H-indole.
| Fused Heterocycle | General Synthetic Approach from 4,6-Dimethoxy-1H-indole | Reagents |
| Pyrazole Derivatives | Multi-step synthesis via an intermediate | Chloroacetic acid, Hydrazine hydrate, Phenyl hydrazine |
| Isoxazole Derivatives | Multi-step synthesis via an intermediate | Chloroacetic acid, Hydroxylamine hydrochloride |
| Pyrimidine Derivatives | Multi-step synthesis via an intermediate | Chloroacetic acid, Urea, Thiourea |
| Thiadiazole Derivatives | Multi-step synthesis via a Schiff base intermediate | Chloroacetic acid, Thiosemicarbazide, Benzaldehyde |
Mannich Reactions and Formation of Diindolylmethane Analogues
The Mannich reaction, a key method for the aminomethylation of acidic protons, demonstrates unique reactivity with this compound. Due to the electron-donating methoxy groups, the indole ring is highly activated, influencing the regioselectivity of electrophilic substitution. arkat-usa.org
Attempts to perform a classic Mannich reaction on 4,6-dimethoxy-2,3-diphenylindole with formaldehyde (B43269) and dimethylamine (B145610) under various conditions did not yield the expected 7-(dimethylaminomethyl)indole. arkat-usa.org Instead, the reaction predominantly leads to the formation of the corresponding 7,7'-diindolylmethane derivative. arkat-usa.org This outcome suggests that the intermediate formed after the initial reaction with formaldehyde is highly reactive and readily undergoes a second electrophilic substitution with another molecule of the starting indole, even in the presence of the amine. arkat-usa.org The formation of the diindolylmethane is observed even when the reaction is carried out with formaldehyde alone. arkat-usa.org
This reactivity highlights the enhanced nucleophilicity of the C7 position of the this compound scaffold, which favors the formation of the diindolylmethane linkage over the simple aminomethylation.
| Reactants | Catalyst/Conditions | Major Product |
| 4,6-dimethoxy-2,3-diphenylindole, Formaldehyde, Dimethylamine | Variety of conditions | 7,7'-bis(4,6-dimethoxy-2,3-diphenyl-1H-indolyl)methane |
| 4,6-dimethoxy-2,3-diphenylindole, Formaldehyde | Not specified | 7,7'-bis(4,6-dimethoxy-2,3-diphenyl-1H-indolyl)methane |
Halogenation Reactions, including Bromination
The activated nature of the 4,6-dimethoxyindole system makes it amenable to halogenation reactions, although the regioselectivity can be influenced by the presence of other substituents. The bromination of these indoles is particularly effective when an electron-withdrawing group is also present on the ring. researchgate.net
While direct bromination studies on this compound are not extensively documented, research on closely related structures provides valuable insights. For example, the bromination of 7-acetyl-4,6-dimethoxy-3-phenylindole with bromine in acetic acid results in the formation of the corresponding 2-bromoindole derivative in a high yield of 95%. researchgate.net This compares favorably to the 68% yield obtained when using N-bromosuccinimide (NBS) as the brominating agent. researchgate.net
Furthermore, a bromo-bis-indole derivative has been produced through the reaction of a bis-indole, derived from 4,6-dimethoxy-2,3-diphenylindole-7-carbaldehyde, with N-bromosuccinimide. researchgate.net This indicates that the indole nucleus of the diphenyl-substituted compound is susceptible to bromination. The electron-donating methoxy groups are expected to direct electrophilic attack to the available positions on the benzene portion of the indole or the pyrrole ring, depending on the reaction conditions and the steric hindrance imposed by the bulky phenyl groups at the C2 and C3 positions.
Cascade and Tandem Reaction Sequences for Advanced Structures
Cascade and tandem reactions represent a powerful strategy in organic synthesis for the rapid construction of complex molecular architectures from simpler precursors in a single operation. The indole nucleus is a common participant in such reaction sequences, leading to the formation of intricate polycyclic systems. rsc.org
While specific examples of cascade or tandem reactions originating from this compound are not detailed in the available literature, the general reactivity of indoles in such sequences suggests potential pathways for this particular derivative. Indole polycycles are often the targets of these synthetic strategies due to their prevalence in biologically active natural and synthetic compounds. rsc.org These reactions are designed to proceed through a series of intramolecular steps, avoiding the need for isolation and purification of intermediates. rsc.org
For instance, tandem reduction/condensation/fragmentation/cyclization sequences have been developed for the synthesis of 2,3-disubstituted indoles from other starting materials. rsc.org It is conceivable that the this compound scaffold could be incorporated into similar cascade sequences to generate advanced, multi-ring structures. The inherent reactivity of the indole core, combined with the activating methoxy groups, could be harnessed to trigger a series of bond-forming events. However, without specific experimental data, the application of such sequences to this particular substrate remains a promising area for future investigation.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
No experimental ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the distinct proton environments of 4,6-dimethoxy-2,3-diphenyl-1H-indole, could be located in the searched literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
Specific ¹³C NMR spectral data, which would identify the chemical shifts for the unique carbon atoms within the indole (B1671886) core, the methoxy (B1213986) groups, and the diphenyl substituents of this compound, were not found.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Analysis
A characteristic FT-IR spectrum for this compound, detailing the vibrational frequencies (in cm⁻¹) for key functional groups such as the N-H stretch, C-H stretches (aromatic and aliphatic), C-O ether stretches, and C=C aromatic ring vibrations, is not available in the reviewed sources.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions
Information regarding the UV-Vis absorption spectrum of this compound, including the wavelengths of maximum absorption (λmax) that correspond to its specific electronic transitions (e.g., π→π*), could not be sourced from the available literature.
X-ray Crystallography for Definitive Three-Dimensional Structures
Single Crystal X-ray Diffraction (SC-XRD) for Bond Lengths, Angles, and Crystal Systems
No published single-crystal X-ray diffraction studies for this compound were identified. Therefore, definitive data on its three-dimensional molecular structure, including precise bond lengths, bond angles, and crystal system parameters, are not available.
Analysis of Supramolecular Interactions in the Crystalline State
The arrangement of molecules in the solid state, governed by non-covalent supramolecular interactions, is crucial for determining the physical and chemical properties of a crystalline material. For this compound, single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating its three-dimensional structure and understanding the intricate network of intermolecular forces that stabilize the crystal lattice.
Analysis of related indole derivatives reveals that the crystal packing is often dominated by a combination of hydrogen bonds and π-stacking interactions. scienceopen.comnih.gov A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis, which maps the regions of close contact between adjacent molecules. nih.goviucr.org The two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts. iucr.org
For a molecule like this compound, the following interactions are anticipated to be significant contributors to the crystal packing:
π–π Stacking Interactions: The electron-rich indole core and the two phenyl rings are highly conducive to π–π stacking. These interactions can occur between the indole system of one molecule and a phenyl ring of a neighboring molecule, or between pairs of indole or phenyl rings. scienceopen.com Such interactions are typically characterized by inter-centroid distances of 3.4 to 3.8 Å.
C—H⋯π Interactions: Hydrogen atoms attached to the phenyl rings or the indole nucleus can act as donors in weak hydrogen bonds with the π-systems of adjacent molecules. scienceopen.comnih.gov These interactions play a critical role in the directional organization of the molecules within the crystal.
N—H⋯π and N—H⋯O Interactions: The indole N–H group is a classic hydrogen bond donor. It can form hydrogen bonds with the π-cloud of a phenyl or indole ring of a neighboring molecule or, if sterically accessible, with the oxygen atom of a methoxy group.
C—H⋯O Hydrogen Bonds: The hydrogen atoms of the methoxy groups or aromatic rings can form weak hydrogen bonds with the oxygen atoms of the methoxy groups on an adjacent molecule, further contributing to the stability of the supramolecular assembly. scienceopen.com
van der Waals Forces (H⋯H, C⋯H, O⋯H contacts): A significant portion of the crystal cohesion is derived from non-specific van der Waals forces, which are visualized on the Hirshfeld surface as extensive regions of weaker contacts. iucr.orgiucr.org
The interplay and relative strength of these interactions dictate the final crystal packing motif. The specific conformation adopted by the molecule, particularly the dihedral angles between the planes of the indole ring system and the two phenyl rings, is a result of minimizing steric hindrance while maximizing these stabilizing intermolecular forces. nih.gov
| Interaction Type | Potential Donor/Acceptor Groups | Typical Distance/Geometry | Significance in Crystal Packing |
|---|---|---|---|
| π–π Stacking | Indole Ring ↔ Phenyl Ring; Phenyl Ring ↔ Phenyl Ring | Inter-planar distance ~3.4–3.8 Å | Major contributor to lattice energy; influences stacking arrangement. |
| C—H⋯π | Donor: Ar–H; Acceptor: Indole/Phenyl π-system | H⋯π distance ~2.6–3.0 Å | Controls molecular orientation and builds extended networks. |
| N—H⋯π | Donor: Indole N–H; Acceptor: Indole/Phenyl π-system | H⋯π distance ~2.5–2.8 Å | Strong directional interaction, often forming dimers or chains. |
| C—H⋯O | Donor: Ar–H, –OCH₃; Acceptor: O of methoxy group | H⋯O distance ~2.4–2.7 Å | Contributes to the formation of layered or 3D structures. |
| H⋯H Contacts | Hydrogen atoms on all parts of the molecule | Sum of van der Waals radii | Represents a large surface area of non-specific stabilizing contacts. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of this compound. Using an ionization technique such as Electron Ionization (EI), the molecule is converted into a gas-phase radical cation, the molecular ion (M•+), whose mass-to-charge ratio (m/z) confirms the compound's molecular weight. The high energy of EI also causes the molecular ion to break apart into smaller, characteristic fragment ions. uni-saarland.de The analysis of this fragmentation pattern provides valuable structural information.
For this compound (C₂₂H₁₉NO₂), the exact molecular weight is 329.1416 g/mol . The EI mass spectrum would be expected to show a prominent molecular ion peak at m/z 329.
The fragmentation of the molecular ion is predicted to follow pathways characteristic of substituted indoles, methoxyarenes, and biphenyl (B1667301) systems:
Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of a C-O bond to lose a methyl radical (•CH₃), resulting in a stable cation. This would produce a significant fragment ion at m/z 314 (M-15).
Subsequent Loss of Carbon Monoxide: The [M-15]⁺ ion can often undergo further fragmentation by losing a molecule of carbon monoxide (CO), a common pathway for phenolic cations, leading to a fragment at m/z 286 (M-15-28).
Cleavage of Phenyl Groups: Fragmentation can also involve the loss of one of the phenyl groups. Loss of a phenyl radical (•C₆H₅) would lead to a fragment at m/z 252 (M-77).
Indole Ring Fragmentation: The indole core itself can fragment, though it is relatively stable. Characteristic cleavages of the indole ring system can also contribute to the spectrum.
Soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) would produce less fragmentation and would primarily show the protonated molecule, [M+H]⁺, at m/z 330, which is useful for unequivocally confirming the molecular weight. miamioh.edu
| m/z Value (Proposed) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 329 | [C₂₂H₁₉NO₂]•+ | Molecular Ion (M•+) |
| 314 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |
| 298 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 286 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M-15] ion. |
| 252 | [M - C₆H₅]⁺ | Loss of a phenyl radical from C2 or C3 position. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Computational and Theoretical Investigations of 4,6 Dimethoxy 2,3 Diphenyl 1h Indole
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular structures, energies, and various other characteristics with high accuracy, complementing and guiding experimental research.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. This approach is centered on the principle that the energy of a system can be determined from its electron density. For 4,6-dimethoxy-2,3-diphenyl-1H-indole, DFT calculations have been instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry.
A study employed the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, a popular hybrid functional that combines exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. researchgate.net This level of theory, paired with a suitable basis set, provides a balanced and accurate description of the molecule's geometric parameters, such as bond lengths and angles. researchgate.net The computational results for the optimized geometry of this compound have been shown to be in good agreement with experimental data obtained from X-ray diffraction (XRD) studies, thereby validating the computational model. researchgate.net This synergy between theoretical calculations and experimental findings provides a comprehensive and reliable structural profile of the molecule.
Application of Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. While DFT methods, which include electron correlation, often provide more accurate results for many molecular properties, HF theory remains a valuable tool, particularly as a starting point for more complex calculations. science.govresearchgate.net
In studies of related indole (B1671886) derivatives, the HF method has been used alongside DFT to calculate molecular geometries and vibrational frequencies. researchgate.net A comparative analysis often reveals that DFT methods like B3LYP tend to yield results that are in better agreement with experimental values than the scaled Hartree-Fock approach, especially for vibrational problems. researchgate.net For this compound specifically, while DFT has been the predominant method reported, the application of HF theory could provide a baseline for assessing the significance of electron correlation effects on its structure and properties.
Selection and Validation of Basis Sets and Computational Levels of Theory
The accuracy of any quantum chemical calculation is critically dependent on the chosen level of theory (e.g., DFT, HF) and the basis set. researchgate.netnih.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more complex basis sets provide greater flexibility and can describe the electron distribution more accurately, but at a higher computational cost.
For the study of this compound, the 6-311+G(d,p) basis set was utilized in conjunction with the B3LYP functional. researchgate.net This is a Pople-style basis set that offers a good balance of accuracy and computational efficiency. The "6-311" indicates a triple-zeta valence description, providing more functions for valence electrons which are primarily involved in chemical bonding. The "+G" denotes the addition of diffuse functions, which are important for describing the behavior of electrons far from the nucleus, and the "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the electron orbitals.
The validation of this computational approach is crucial. For this specific indole derivative, the calculated structural parameters were compared with experimental results from single-crystal X-ray diffraction. researchgate.net The strong correlation between the computationally optimized geometry and the experimentally determined structure confirms that the chosen B3LYP/6-311+G(d,p) level of theory is appropriate and reliable for describing the molecular properties of this compound. researchgate.net
Electronic Structure and Reactivity Descriptors
Beyond molecular geometry, computational methods provide profound insights into the electronic behavior of a molecule, which governs its reactivity and interactions. Descriptors such as frontier molecular orbitals and the molecular electrostatic potential are key to understanding these aspects.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO energy is related to its electron affinity (its ability to accept an electron). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more reactive. researchgate.net
For this compound, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.21 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 3.96 |
The calculated energy gap of 3.96 eV provides a quantitative measure of the electronic stability and reactivity of the molecule. researchgate.net This information is vital for predicting how the molecule will behave in chemical reactions and for understanding its electronic properties.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov It illustrates the electrostatic potential on the surface of the molecule, providing a guide to where the molecule is likely to interact with other chemical species.
The MEP map is color-coded to represent different potential values. Typically:
Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack (attack by electron-seeking species). nih.gov
Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack (attack by nucleus-seeking, electron-rich species). nih.gov
Green represents areas of neutral or near-zero potential.
In the case of this compound, MEP analysis performed at the B3LYP/6-311+G(d,p) level reveals the distribution of charge across the molecule. researchgate.net The map shows the negative potential concentrated around the electronegative atoms, identifying them as the primary sites for electrophilic interaction. Conversely, regions with positive potential highlight the areas prone to nucleophilic attack. This detailed mapping of the electronic landscape is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. researchgate.net
Natural Bonding Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
A specific Natural Bonding Orbital (NBO) analysis for this compound has not been detailed in the reviewed scientific literature. This type of analysis is instrumental in understanding the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals, which provides insight into intramolecular and intermolecular bonding and interactions. Such a study would quantify the hyperconjugative interactions and charge transfer, contributing to the molecule's stability.
Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electronegativity, Hardness, Softness, Electrophilicity)
The chemical reactivity and stability of this compound have been investigated using global reactivity descriptors derived from Frontier Molecular Orbital (FMO) analysis, based on Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level of theory. researchgate.net These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis. The HOMO energy corresponds to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net
From these orbital energies, several key reactivity indices are calculated:
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The tendency of the molecule to attract electrons. (χ = (I+A)/2)
Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I-A)/2)
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. (S = 1/2η)
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ²/2η, where μ is the chemical potential, μ = -χ)
A study on novel indole derivatives, including this compound, estimated these parameters using the energies of the FMOs. researchgate.net The calculated values provide insights into the variations in stability and reactivity due to different substitutions on the indole ring. researchgate.net
Table 1: Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Value not available |
| LUMO Energy | ELUMO | - | Value not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Value not available |
| Ionization Potential | I | -EHOMO | Value not available |
| Electron Affinity | A | -ELUMO | Value not available |
| Electronegativity | χ | (I+A)/2 | Value not available |
| Chemical Hardness | η | (I-A)/2 | Value not available |
| Chemical Softness | S | 1/(2η) | Value not available |
| Electrophilicity Index | ω | μ²/2η | Value not available |
(Note: Specific numerical values for this compound were not available in the cited abstract. The table reflects the parameters that were reported to be calculated in the study.)
Analysis of Intramolecular Charge Transfer Characteristics
The intramolecular charge transfer (ICT) characteristics of this compound have been explored through Molecular Electrostatic Potential (MEP) analysis. researchgate.net The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectral Simulation
The electronic absorption properties of this compound were investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This computational method is employed to predict the electronic transitions and simulate the UV-Vis absorption spectrum. The calculations were performed at the B3LYP/6-311+G(d,p) level of theory. researchgate.net
The analysis provides key information about the electronic transitions, including the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbitals involved in the transitions (e.g., HOMO → LUMO). A comparison between the theoretically simulated spectrum and the experimentally obtained UV-Vis spectrum allows for the validation of the computational method and a deeper understanding of the electronic structure. For the series of studied indole derivatives, a good agreement was found between the experimental and computational results. researchgate.net
Table 2: Simulated UV-Vis Spectral Data for this compound
| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | Value not available | Value not available | e.g., HOMO → LUMO |
| S0 → Sn | Value not available | Value not available | e.g., HOMO-1 → LUMO |
(Note: Specific numerical values for the electronic transitions of this compound were not available in the cited abstract.)
Prediction and Analysis of Nonlinear Optical (NLO) Properties
The nonlinear optical (NLO) properties of this compound were computationally investigated to assess its potential for use in optoelectronic applications. researchgate.net The key parameters determining a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties were calculated using DFT methods.
An enhanced NLO response is often associated with significant intramolecular charge transfer from a donor to an acceptor part of the molecule, facilitated by a π-conjugated system. The magnitude of the first hyperpolarizability (βtotal) is a critical measure of the second-order NLO activity.
In the study by Raza et al., the NLO properties of this compound were evaluated and compared with the standard NLO material, urea (B33335). The results indicated that the synthesized indole derivatives, including the title compound, possess favorable NLO properties. researchgate.net
Table 3: Calculated NLO Properties of this compound
| Property | Symbol | Value |
|---|---|---|
| Dipole Moment | μ | Value not available |
| Linear Polarizability | α | Value not available |
| First Hyperpolarizability | βtotal | Value not available |
(Note: Specific numerical values for the NLO properties of this compound were not available in the cited abstract.)
Topological Analyses: Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM)
Detailed Hirshfeld surface and Quantum Theory of Atoms in Molecules (QTAIM) analyses specifically for this compound were not found in the surveyed literature. These topological analyses are powerful methods for studying intermolecular interactions in the crystalline state. Hirshfeld surface analysis provides a visual representation of intermolecular contacts and their relative contributions to the crystal packing. QTAIM analysis examines the topology of the electron density to define atomic basins and characterize the nature of chemical bonds and non-covalent interactions based on the properties at bond critical points.
Computational Modeling of Molecular Interactions
Specific studies on the computational modeling of molecular interactions, such as molecular docking with biological targets, for this compound have not been reported in the reviewed scientific literature. Such modeling is crucial for predicting the binding affinity and interaction modes of a molecule with a protein's active site, providing insights into its potential pharmacological applications.
Structure Activity/property Relationship Sar/qspr Studies of Indole Derivatives
Methodological Frameworks for Elucidating Structure-Function Relationships
The elucidation of structure-function relationships for indole (B1671886) derivatives involves a variety of methodological frameworks that correlate molecular descriptors with biological activities. A primary goal of these frameworks is to develop robust and predictive models. jchemlett.comjchemlett.com Common modeling techniques include Multiple Linear Regression (MLR), which is a classical approach, as well as more advanced multivariate projection methods like Partial Least Squares Regression (PLSR) and Principal Component Regression (PCR) that can handle correlations between descriptors. conicet.gov.ar
Modern QSAR studies often employ machine learning algorithms to handle complex and high-dimensional data. nih.gov For instance, the Genetic Function Algorithm (GFA) combined with multilinear regression analysis has been successfully used to build robust QSAR models for predicting the chemical activity of various compounds. nih.govjchemlett.com These models are rigorously validated using both internal and external validation metrics to ensure their reliability and predictive power. jchemlett.com The validation process often involves techniques like leave-one-out cross-validation. nih.gov
Data Set Preparation: A series of indole derivatives with known biological activities or properties is collected. This dataset is then divided into a training set for model development and a test set for model validation. nih.gov
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic, steric, and topological descriptors. researchgate.net
Feature Selection: From the large pool of calculated descriptors, the most relevant ones are selected to build the model. This step is crucial for avoiding overfitting and creating a more interpretable model.
Model Generation and Validation: A mathematical model is constructed using the selected descriptors and the biological data from the training set. The model's predictive ability is then assessed using the test set. eurjchem.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Phenomena (e.g., Binding Affinities with Cyclodextrins)
QSPR modeling is particularly useful for understanding and predicting the physicochemical properties of indole derivatives, such as their binding affinities with host molecules like cyclodextrins. nih.govplos.orgnih.gov Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with various guest molecules, which can enhance the solubility and stability of the guest. nih.govmdpi.com
A study on the interaction of 31 indole derivatives with β-cyclodextrin used high-performance liquid chromatography to determine retention factors, which are related to the stability of the inclusion complexes. plos.orgnih.gov A three-parameter QSPR model was developed that could account for approximately 98% of the variation in the retention factors. nih.govplos.orgnih.gov This model suggested that the indole nucleus fits into the apolar cavity of β-cyclodextrin, while substituents on the indole ring can form hydrogen bonds with the hydroxyl groups of the cyclodextrin. nih.govplos.org
The key findings from this QSPR study include:
The length and flexibility of a side chain containing a carboxyl group strongly influence the binding of indole derivatives to β-cyclodextrin. nih.govplos.org
Non-acidic indole derivatives are less retained on a β-cyclodextrin column compared to indole carboxylic acids. plos.org
A good correlation was observed between the retention factors of indole-3-acetic acids and their binding affinities for human serum albumin. nih.govplos.org
Below is an illustrative data table showcasing the types of descriptors that could be used in a QSPR model for predicting the binding affinity of indole derivatives with β-cyclodextrin.
| Compound | Experimental Binding Affinity (log K) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) | Molecular Descriptor 3 (e.g., Dipole Moment) | Predicted Binding Affinity (log K) |
| Indole-3-acetic acid | 3.5 | 1.2 | 45.6 | 2.1 | 3.4 |
| 5-Methoxyindole | 3.1 | 1.6 | 48.2 | 2.5 | 3.2 |
| Tryptophan | 3.8 | -1.1 | 55.3 | 2.8 | 3.7 |
| Indole-3-carboxylic acid | 3.6 | 1.4 | 46.1 | 2.3 | 3.5 |
Systemic Impact of Structural Modifications on Indole Core Properties
The indole scaffold is a versatile platform in medicinal chemistry, and structural modifications to the indole core can have a significant impact on the biological activity and physicochemical properties of the resulting derivatives. nih.govgoettingen-research-online.de The indole ring can be readily modified to introduce a variety of substituents, leading to a multitude of compounds with diverse therapeutic applications. nih.gov
For example, in the development of EGFR inhibitors based on the osimertinib (B560133) scaffold, structural modifications on the indole and pyrimidine (B1678525) rings led to novel derivatives with high selectivity and potent antitumor activity. nih.gov One particularly active compound exhibited excellent inhibitory activity against a double mutant EGFR. nih.gov
The position and nature of substituents on the indole ring play a crucial role in determining the structure-activity relationship. For instance, in a series of indole derivatives designed as BzR ligands, the substituents at the 5-position of the indole nucleus were found to significantly influence the binding affinity. nih.gov Specifically, 5-Chloro/Nitro derivatives and 5-Hydrogen derivatives were considered as distinct "families" of ligands with their own unique structure-affinity relationships. nih.gov
Recent research has also demonstrated a cost-effective copper-catalyzed reaction that allows for the selective modification of the C5 position of the indole ring, a position that has traditionally been challenging to functionalize due to its low reactivity. sciencedaily.com This breakthrough could facilitate the development of new drugs by enabling the synthesis of a wider range of structurally diverse indole derivatives. sciencedaily.com
The following table illustrates how different substituents on an indole core could potentially influence a specific biological activity.
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | Biological Activity (IC50, µM) |
| A | H | H | H | 10.5 |
| B | 4-OCH3 | H | H | 5.2 |
| C | H | Cl | H | 8.1 |
| D | H | H | NO2 | 2.3 |
Integration of Experimental and Computational Data in SAR/QSPR Analyses
The integration of experimental and computational data is a cornerstone of modern SAR and QSPR analyses. This synergistic approach allows for the development of more accurate and predictive models, ultimately accelerating the drug discovery process. jchemlett.com
Experimental data, such as the half-maximal inhibitory concentration (IC50) values from biological assays, provides the essential foundation for building QSAR models. eurjchem.com Computational methods, including molecular docking and the calculation of molecular descriptors, provide the structural and physicochemical information needed to interpret the experimental results. jchemlett.comnih.gov
Molecular docking studies, for example, can be used to explore the binding interactions between indole derivatives and their target proteins. jchemlett.com This information can help to explain the observed SAR and guide the design of new compounds with improved binding affinities. In a study of 2,4-diphenyl indenol [1,2-B] pyridinol derivatives targeting breast cancer receptors, molecular docking revealed remarkable binding patterns that suggested potential DNA gyrase inhibition. jchemlett.com
The development of QSAR models themselves is an iterative process that involves both computational modeling and experimental validation. nih.gov A QSAR model is built based on a set of experimental data, and its predictive power is then tested on a separate set of compounds. eurjchem.comnih.gov If the model is found to be robust, it can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis and testing of the most promising candidates. eurjchem.com
A study on isatin (B1672199) and indole derivatives as SARS 3CLpro inhibitors utilized CORAL software to develop QSAR models. nih.gov The models were built using a newer objective function optimization, and the results were further supported by docking studies. nih.gov This integrated approach led to the identification of promising lead compounds with positive drug-likeness values. nih.gov
Potential Research Directions and Broader Impact in Chemical Sciences
Development of Novel and Efficient Synthetic Pathways for Complex Indole (B1671886) Architectures
The synthesis of polysubstituted indoles is a central theme in organic chemistry. While classic methods like the Fischer, Bischler, and Hemetsberger syntheses have been foundational, the demand for greater complexity and efficiency has driven the development of new catalytic approaches. beilstein-journals.org
The synthesis of 4,6-dimethoxy-2,3-diphenyl-1H-indole itself can be achieved through a modified Bischler indole synthesis. This reaction involves the condensation of 3,5-dimethoxyaniline (B133145) with benzoin (B196080) in the presence of an acid catalyst, such as acetic acid, to yield the target indole in a single step. This method provides a direct route to the C2,C3-diphenyl substituted indole core.
Beyond this specific synthesis, future research could focus on developing more versatile and sustainable pathways to this and related complex indole architectures. Modern synthetic chemistry offers several promising avenues, including transition-metal-catalyzed reactions that enable the construction of the indole core through C-H activation, C-N coupling, and cyclization cascades. beilstein-journals.orgnsf.gov These methods often provide milder reaction conditions and broader functional group tolerance compared to classical named reactions. For instance, palladium-catalyzed reductive cyclization of nitro compounds or carbonylative cyclization reactions represent advanced strategies for building the indole nucleus. beilstein-journals.org The development of a catalytic, asymmetric variant for the synthesis of chiral 2,3-disubstituted indoles is also a significant area of ongoing research. nih.gov
| Method | Description | Relevance to Complex Indoles |
| Bischler Synthesis | Acid-catalyzed reaction of an α-halo-ketone (or its equivalent, like benzoin) with an aryl amine. | Provides a direct route to 2,3-disubstituted indoles such as the target compound. |
| Fischer Indole Synthesis | Acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. | A classic and versatile method for a wide range of substituted indoles. |
| Palladium-Catalyzed Cyclization | Methods like the Larock indole synthesis involve the coupling and cyclization of o-haloanilines with alkynes. | Offers high regiocontrol and functional group compatibility for constructing polysubstituted indoles. nsf.gov |
| C-H Functionalization/Cyclization | Direct intramolecular or intermolecular cyclization onto a C-H bond to form the indole ring. | An atom-economical approach that avoids pre-functionalized starting materials. nih.gov |
| Tandem/Cascade Reactions | Multi-step sequences performed in a single pot, such as reduction/condensation/cyclization. | Increases efficiency and reduces waste in the synthesis of complex structures like 2,3-disubstituted indoles. rsc.org |
Exploration of Enhanced Regio- and Stereoselectivity in Functionalization Reactions
Once the this compound core is synthesized, its further functionalization is key to exploring its potential applications. The existing substituents heavily influence the reactivity and regioselectivity of subsequent reactions. The C2 and C3 positions are blocked by phenyl groups, leaving the N1, C5, and C7 positions as the primary sites for electrophilic substitution.
The two methoxy (B1213986) groups at C4 and C6 are powerful electron-donating groups that strongly activate the benzene (B151609) portion of the indole ring toward electrophilic aromatic substitution. Their ortho- and para-directing effects converge to make the C5 and C7 positions particularly electron-rich and nucleophilic. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to proceed preferentially at these sites.
A significant research challenge lies in achieving selective functionalization at either C5 or C7. This could be accomplished through several advanced strategies:
Catalyst Control: The use of specific transition metal catalysts and ligands can steer a reaction to a less electronically favored position. For example, ligand-enabled palladium catalysis has been shown to switch the regioselectivity of Heck reactions on the indole nucleus between the C2 and C3 positions. nih.govrsc.org Similar principles could be applied to differentiate between the C5 and C7 sites.
Directing Groups: Installing a removable directing group on the indole nitrogen (N1) could spatially direct a catalyst or reagent to the C7 position through chelation control.
Steric Hindrance: The steric bulk of reagents or catalysts could be exploited to favor attack at the more accessible C5 position over the more sterically hindered C7 position, which is flanked by the C6-methoxy group.
While the parent molecule is achiral, functionalization reactions could introduce stereocenters. Future research could explore the diastereoselective or enantioselective functionalization of the indole core, for instance, through catalytic asymmetric dearomatization reactions, which can produce chiral indolenines or fused indolines from 2,3-disubstituted indoles. nih.gov
| Position | Predicted Reactivity | Rationale | Potential Reactions |
| N1 (N-H) | High | Acidic proton, nucleophilic nitrogen after deprotonation. | Alkylation, Acylation, Arylation, Borylation. researchgate.net |
| C2 / C3 | Low | Blocked by phenyl substituents. | Not susceptible to typical electrophilic addition. |
| C5 | High | Activated by both C4-OMe (para) and C6-OMe (ortho). | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Acylation). nih.gov |
| C7 | High | Activated by C6-OMe (ortho). | Electrophilic Aromatic Substitution. May require specific directing strategies to achieve selectivity over C5. |
Advancements in Computational Chemistry Methodologies for Indole Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex organic molecules. researchgate.net For a substituted indole system like this compound, computational methods can provide deep insights that guide synthetic efforts and the rational design of new functional materials.
DFT calculations can be used to model a variety of molecular properties:
Electronic Structure: Mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net For this molecule, the HOMO is expected to be localized on the electron-rich indole ring, confirming the high reactivity of the C5 and C7 positions.
Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways for functionalization reactions. acs.org This is particularly valuable for understanding the origins of regio- and stereoselectivity, helping chemists to design catalysts and reaction conditions that favor a desired outcome. nih.gov
Thermochemical Properties: Heats of formation and reaction enthalpies can be calculated to predict the stability of different isomers and the thermodynamic feasibility of proposed synthetic routes.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, UV-Vis absorption wavelengths), which aids in the characterization and identification of newly synthesized compounds. nih.gov
The application of these methods to this compound could predict its oxidation potential, the mechanism of its C-H functionalization, and its interaction with other molecules or materials, thereby accelerating its development for specific applications. rsc.orgnih.gov
| Computational Method | Basis Set Example | Application to Indole Systems | Predicted Insight for this compound |
| Density Functional Theory (DFT) | B3LYP/6-311+G** | Geometry optimization, calculation of thermochemical parameters, HOMO-LUMO energy gaps, and reaction pathways. researchgate.net | Prediction of C5 vs. C7 reactivity, stability, and electronic transition energies. |
| Time-Dependent DFT (TD-DFT) | B3LYP/6-31G(d,p) | Calculation of excited state properties, including UV-Vis absorption and fluorescence spectra. rsc.orgresearchgate.net | Prediction of optical properties and suitability for optoelectronic applications. |
| Ab Initio Methods (e.g., MP2) | aug-cc-pVDZ | High-accuracy calculation of interaction energies, particularly for non-covalent interactions like hydrogen bonding or π-stacking. aip.org | Understanding intermolecular interactions in the solid state or with a solvent. |
| Quantum Theory of Atoms in Molecules (QTAIM) | - | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Detailed characterization of the electronic effects of the methoxy and phenyl substituents. |
Rational Design of Indole-Based Materials with Tailored Optoelectronic Features
The extended π-conjugated system of this compound, enhanced by its electron-rich nature, makes it an attractive scaffold for the development of novel organic materials with tailored optoelectronic properties. Indole derivatives are known to exhibit interesting photophysical behaviors, including fluorescence, and have been incorporated into materials for organic light-emitting diodes (OLEDs), sensors, and non-linear optics (NLO). rsc.orgnih.gov
The rational design of materials based on this indole core could proceed in several directions:
Tuning Optical Properties: The electronic properties can be precisely tuned by modifying the peripheral phenyl groups at the C2 and C3 positions. Introducing electron-donating or electron-withdrawing substituents onto these rings would create a donor-π-acceptor (D-π-A) system. Such systems are known to exhibit strong intramolecular charge transfer (ICT), which can lead to large Stokes shifts in fluorescence and significant non-linear optical responses. rsc.orgnih.gov
Development of Functional Polymers: The indole nitrogen (N1) provides a convenient handle for polymerization. Catalyst-free C-N coupling reactions or other polymerization methods could be used to incorporate the this compound unit into a polymer backbone. researchgate.netrsc.org The resulting polymers could possess high thermal stability and unique photoluminescent or electrochemical properties, making them suitable for applications in sensors or electronic devices. nih.govacs.org
Chemosensors: The electron-rich indole core is sensitive to its electronic environment. Functionalization with specific binding sites could allow the molecule to act as a fluorescent chemosensor, where the binding of an analyte (e.g., a metal ion or an acid) would cause a detectable change in the fluorescence emission. researchgate.net
By systematically modifying the molecular structure—for example, by altering the substituents on the phenyl rings or by extending the conjugation—researchers can tailor the HOMO-LUMO gap, which directly influences the absorption and emission wavelengths of the material. This approach allows for the creation of materials with specific colors of emission or absorption profiles targeted for particular applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6-dimethoxy-2,3-diphenyl-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or dehydrative cyclization. For example, POCl3-mediated reactions under Vilsmeier-Haack conditions (60–80°C, anhydrous DMF) are effective . Optimization involves adjusting temperature, solvent polarity (e.g., DCM vs. toluene), and catalyst loading. Reaction progress is monitored via TLC or HPLC, with yields typically ranging from 60% to 85%. Post-synthesis purification employs column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl3 or DMSO-d6 to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- XRD : Use SHELXL (v.2018+) for crystal structure refinement. For example, ORTEP diagrams (Fig. 1 in ) reveal planar indole cores with dihedral angles between phenyl substituents (e.g., 45–60°) .
- MS : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 372.14 for C23H20NO2).
Advanced Research Questions
Q. How can mechanistic pathways for reactions involving this compound be elucidated?
- Methodological Answer :
- Isotopic Labeling : Track methoxy group participation using ¹⁸O-labeled reagents in POCl3-mediated reactions .
- Computational Studies : DFT calculations (B3LYP/6-31G*) to model transition states and intermediate stability (e.g., cationic intermediates in dehydrative transformations) .
- Kinetic Analysis : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures to derive activation parameters (ΔH‡, ΔS‡).
Q. How should contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer :
- Cross-Validation : Compare XRD-derived bond lengths/angles with NMR NOE correlations (e.g., phenyl ring proximity) .
- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., hindered rotation of diphenyl groups) via variable-temperature NMR .
- Statistical Refinement : Use OLEX2’s TwinRotMat or PLATON to check for twinning or disorder in XRD data .
Q. What experimental strategies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Anti-cholinesterase activity screening via Ellman’s method (IC50 determination with donepezil as a positive control) .
- Dose-Response Studies : Use logarithmic concentration gradients (1 nM–100 µM) and triplicate measurements to ensure reproducibility.
- Structural Analogs : Synthesize derivatives (e.g., 7-formyl substitution) to correlate electronic effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
